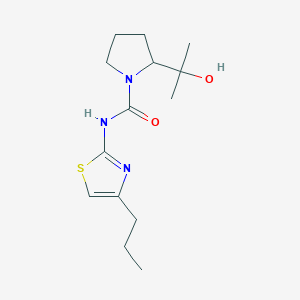![molecular formula C20H23NO2 B6637987 [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone, also known as HPPH, is a chemical compound with potential applications in scientific research. HPPH is a piperidine derivative that has been synthesized and studied for its potential use in treating various medical conditions. In
Wirkmechanismus
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone is believed to exert its effects through the modulation of various biological targets, including enzymes and receptors. Studies have shown that [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of various enzymes and receptors. [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has also been shown to have neuroprotective effects, which may have implications for the treatment of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has several advantages for use in lab experiments, including its high purity levels and well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone, including its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Further studies are needed to establish its safety and efficacy in vivo, as well as to explore its potential as a drug candidate. Additionally, studies are needed to elucidate the mechanism of action of [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone and to identify other biological targets that it may interact with.
In conclusion, [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone suitable for scientific research applications. [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has shown potential for use in the treatment of cancer, Alzheimer's disease, and other neurological disorders, and further studies are needed to establish its safety and efficacy in vivo.
Synthesemethoden
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone can be synthesized through a multi-step process, which involves the reaction of piperidine with benzaldehyde to form 4-benzylpiperidine. The resulting compound is then reacted with formaldehyde to produce 4-benzylpiperidin-4-ol, which is then treated with phenylmagnesium bromide to obtain [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone. This synthesis method has been optimized to produce high yields of [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone with purity levels suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has shown potential for use in scientific research due to its ability to interact with various biological targets. Studies have shown that [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone can modulate the activity of certain enzymes and receptors, which may have implications for the treatment of various medical conditions. [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
[1-[[4-(hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-15-17-8-6-16(7-9-17)14-21-12-10-19(11-13-21)20(23)18-4-2-1-3-5-18/h1-9,19,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDBSSKILQDRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)


![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)